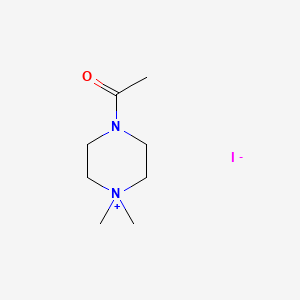

4-Acetyl-1,1-dimethylpiperazinium iodide

概要

説明

Acetyldimethylpiperazinium iodide is a chemical compound that serves as a structural analog of acetylcholine. It is known for its role as a nicotinic acetylcholine receptor agonist, specifically targeting the α4β2 subtype with a Ki value of 29.9 nM

準備方法

アセチルジメチルピペラジニウムヨージドの合成は、通常、4-アセチル-1,1-ジメチルピペラジンとヨージド源との反応を伴います。一般的な方法には、次の手順が含まれます。

出発物質: 4-アセチル-1,1-ジメチルピペラジンとヨージド塩(例:ヨウ化ナトリウムまたはヨウ化カリウム)。

反応条件: 反応は通常、アセトニトリルまたはエタノールなどの有機溶媒中で、還流条件下で行われます。

手順: 4-アセチル-1,1-ジメチルピペラジンを溶媒に溶解し、ヨージド塩を加えます。混合物を数時間還流下で加熱すると、ヨージドイオンがピペラジン環上の脱離基を置き換え、アセチルジメチルピペラジニウムヨージドが形成されます。

化学反応の分析

アセチルジメチルピペラジニウムヨージドは、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用して酸化することができ、対応するN-酸化誘導体の生成につながります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用して還元反応を行うことができ、アセチル基がアルコールに還元されます。

置換: 適切な条件下では、ヨージドイオンをシアン化物またはチオシアン酸塩などの他の求核剤で置換することができます。

加水分解: この化合物は、強酸または強塩基の存在下で加水分解を受けることができ、アセチル基の開裂と対応するピペラジン誘導体の生成につながります

4. 科学研究への応用

アセチルジメチルピペラジニウムヨージドは、いくつかの科学研究に適用されています。

神経薬理学: ニコチン性アセチルコリン受容体アゴニストとして、神経系におけるニコチン性受容体の機能と薬理学を研究するために使用されます。

医薬品化学: アルツハイマー病や統合失調症などのさまざまな神経疾患に関与するニコチン性受容体を標的とする新薬の開発のためのリード化合物として機能します。

生物学的調査: この化合物は、ニコチン性受容体が細胞シグナル伝達と神経伝達において果たす役割を調査する生物学的アッセイに使用されます。

科学的研究の応用

Acetyldimethylpiperazinium iodide has several scientific research applications:

Neuropharmacology: As a nicotinic acetylcholine receptor agonist, it is used to study the function and pharmacology of nicotinic receptors in the nervous system.

Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting nicotinic receptors, which are implicated in various neurological disorders such as Alzheimer’s disease and schizophrenia.

Biological Studies: The compound is used in biological assays to investigate the role of nicotinic receptors in cellular signaling and neurotransmission.

Industrial Applications: It may also find applications in the development of pesticides and insecticides, given the role of nicotinic receptors in insect nervous systems

作用機序

アセチルジメチルピペラジニウムヨージドは、ニコチン性アセチルコリン受容体、特にα4β2サブタイプに結合することにより効果を発揮します。結合すると、アセチルコリンの作用を模倣し、イオンチャネルの開口とそれに続くナトリウムやカルシウムなどの陽イオンの流入につながります。これにより、ニューロン膜の脱分極と活動電位の開始が起こります。 この化合物はα4β2サブタイプに対して高い親和性を持つため、ニコチン性受容体の薬理学と生理学を研究するための貴重なツールとなっています .

類似化合物との比較

アセチルジメチルピペラジニウムヨージドは、次のような他のニコチン性アセチルコリン受容体アゴニストと比較できます。

アセチルコリン: ニコチン性受容体の天然リガンドですが、受容体サブタイプに対する親和性の範囲が広いです。

ニコチン: α4β2受容体に対して高い親和性を持つことで知られるアゴニストですが、他のサブタイプにも影響を与えます。

エピバチジン: 複数のニコチン性受容体サブタイプに対して高い親和性を持つ強力なアゴニストですが、有意な毒性があります。

バレニクリン: 禁煙療法に使用される部分アゴニストで、α4β2受容体に対して選択性を示します。

アセチルジメチルピペラジニウムヨージドは、アセチルコリンとの構造的類似性とα4β2サブタイプの特異的標的化という点でユニークであり、研究や潜在的な治療的用途のための貴重な化合物となっています .

特性

IUPAC Name |

1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLRKDEHGKPAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC[N+](CC1)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61167-35-9 (Parent) | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20997105 | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75667-84-4 | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。